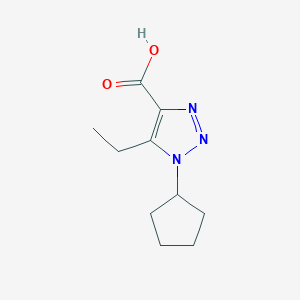

1-cyclopentyl-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid

Description

Properties

Molecular Formula |

C10H15N3O2 |

|---|---|

Molecular Weight |

209.24 g/mol |

IUPAC Name |

1-cyclopentyl-5-ethyltriazole-4-carboxylic acid |

InChI |

InChI=1S/C10H15N3O2/c1-2-8-9(10(14)15)11-12-13(8)7-5-3-4-6-7/h7H,2-6H2,1H3,(H,14,15) |

InChI Key |

HZJJXTAGDURTSP-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(N=NN1C2CCCC2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation

- 1-cyclopentyl-4,5-dibromo-1H-1,2,3-triazole is synthesized via halogenation of the 1-cyclopentyl-1,2,3-triazole core.

- This intermediate is crucial for subsequent selective functionalization.

Step 1: Formation of 1-cyclopentyl-4-bromo-1H-1,2,3-triazole

- Dissolve 1-cyclopentyl-4,5-dibromo-1H-1,2,3-triazole in tetrahydrofuran (THF) at a mass-to-volume ratio of about 1:6.

- Cool to −20 °C.

- Add 2.0 M isopropylmagnesium chloride (a Grignard reagent) dropwise, stirring for 1 hour.

- Add ethyl alcohol to quench and promote selective debromination at C-5.

- Add isopropylmagnesium chloride-lithium chloride complex at −10 °C, then warm to 10–20 °C for 1 hour.

- Cool to −10 °C, bubble carbon dioxide through the mixture for 15 minutes to carboxylate the C-4 position.

- Acidify with hydrochloric acid, extract with ethyl acetate, dry, and concentrate to obtain a crude mixture.

Step 2: Methylation and Purification

- Dissolve the crude product in THF and a polar aprotic solvent like N,N-dimethylformamide (DMF).

- Add potassium carbonate and methyl iodide at 25–40 °C for 24 hours to methylate carboxylic acid intermediates, facilitating purification.

- Perform liquid-liquid extraction with water and ethyl acetate.

- Acidify aqueous layer to pH 1–5, extract again with ethyl acetate.

- Concentrate and crystallize at 0 °C to isolate pure 1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid .

Yield and Conditions Summary

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|---|

| 1 | 1-cyclopentyl-4,5-dibromo-1H-1,2,3-triazole + isopropylmagnesium chloride + ethyl alcohol + CO₂ + HCl | −20 to 20 | 3-4 h | Crude intermediate |

| 2 | Potassium carbonate + methyl iodide in THF/DMF | 25–40 | 24 h | 61% isolated (final acid) |

Reaction Mechanism Insights

- The Grignard reagent selectively replaces one bromine atom at C-5, forming a bromo-substituted intermediate.

- Carbon dioxide insertion at low temperature carboxylates the position adjacent to the triazole nitrogen.

- Methylation stabilizes the acid intermediate, aiding purification.

- The process avoids the use of sodium azide and expensive propiolic acid esters, making it more industrially viable.

Alternative Methods and Comparative Analysis

- Other methods reported for 1-substituted-1H-1,2,3-triazole-4-carboxylic acids involve copper-catalyzed azide-alkyne cycloaddition (CuAAC) followed by ester hydrolysis. However, these often use expensive or hazardous reagents and have lower industrial applicability.

- The Grignard-based method described here is preferred for scalability, yield, and environmental considerations.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting material | 1-cyclopentyl-4,5-dibromo-1H-1,2,3-triazole |

| Solvents | Tetrahydrofuran (THF), N,N-dimethylformamide (DMF), ethyl acetate |

| Key reagents | Isopropylmagnesium chloride, isopropylmagnesium chloride-lithium chloride complex, ethyl alcohol, carbon dioxide, hydrochloric acid, potassium carbonate, methyl iodide |

| Temperature range | −78 °C to 40 °C (main steps) |

| Reaction time | 0.5–24 hours per step |

| Yield | Approximately 61% for final acid product |

| Purification | Acid-base extraction, crystallization |

Research Findings and Industrial Relevance

- The described method is documented in patent US20180029999A1 and related Chinese patents, highlighting its novelty and suitability for industrial production.

- It overcomes drawbacks of previous methods that required toxic azides or costly starting materials.

- The method exhibits a balance of operational simplicity, moderate reaction temperatures, and acceptable yields.

- The compound prepared is a valuable intermediate in pharmaceuticals and agrochemicals due to the triazole scaffold's biological activity.

Chemical Reactions Analysis

1-Cyclopentyl-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylates or other oxidized derivatives.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and halides. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Cyclopentyl-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid has a wide range of scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The triazole moiety is often used in bioconjugation chemistry, where it helps link biomolecules together.

Medicine: Triazole derivatives are known for their pharmacological activities, including antifungal, antibacterial, and anticancer properties.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-cyclopentyl-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid with structurally related triazole derivatives, focusing on substituent effects, synthesis, and applications.

Table 1: Structural and Physicochemical Comparison

Key Observations

Substituent Effects on Properties: Aryl vs. Cycloalkyl Groups: Aryl-substituted triazoles (e.g., 2,4-dimethylphenyl or chlorophenyl derivatives) exhibit strong π-π interactions and crystallinity . Electron-Withdrawing Groups: Chlorine substituents (e.g., in 3-chlorophenyl derivatives) increase lipophilicity, which could enhance membrane permeability .

Synthetic Routes: Most 1-aryl-5-ethyl triazole-4-carboxylic acids are synthesized via cycloaddition reactions between azides and β-ketoesters under base catalysis, followed by saponification and deprotection . For example, 1-(4-ethoxyphenyl)-5-formyl derivatives are prepared via a two-step process involving ethyl 4,4-diethoxy-3-oxobutanoate .

Tautomerism and Stability :

- 5-Formyl triazole-4-carboxylic acids (e.g., 1-(4-ethoxyphenyl)-5-formyl) exist in equilibrium between open-chain and cyclic hemiacetal forms, with the open form dominating in solution . In contrast, 5-ethyl derivatives lack a formyl group, eliminating tautomerism and favoring a single carboxylic acid structure.

Biological Activity :

- Triazole-4-carboxylic acids with heteroaromatic substituents (e.g., thiazolyl or pyridinyl groups) show anticancer activity. For instance, 5-methyl-1-(thiazol-2-yl) derivatives inhibit lung and kidney cancer cell growth . The ethyl group in the target compound may modulate solubility and binding affinity, though specific data are unavailable.

Biological Activity

1-Cyclopentyl-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid is a member of the triazole family, known for its diverse biological activities and potential applications in medicinal chemistry. This compound's unique structure allows it to interact with various biological targets, making it a subject of interest in pharmacological research.

- Molecular Formula : C₁₀H₁₅N₃O₂

- Molecular Weight : 209.24 g/mol

- CAS Number : 1247854-75-6

Biological Activity Overview

The biological activity of 1-cyclopentyl-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid is primarily linked to its interactions with enzymes and receptors. Research indicates that this compound may exhibit the following activities:

- Antimicrobial Activity : Triazole derivatives are often evaluated for their ability to inhibit bacterial and fungal growth. Studies suggest that compounds in this class can effectively disrupt microbial cell functions.

- Anticancer Properties : There is growing interest in the anticancer potential of triazoles. Preliminary studies indicate that 1-cyclopentyl-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid may induce apoptosis in cancer cell lines through various mechanisms.

The mechanism by which 1-cyclopentyl-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid exerts its biological effects involves:

- Enzyme Inhibition : This compound may act as an inhibitor for specific enzymes such as carbonic anhydrases (CAs), which are crucial in regulating bicarbonate levels and pH balance in biological systems. Inhibition of these enzymes can lead to significant physiological changes.

- Receptor Interaction : The compound's structure allows it to bind to certain receptors, potentially modulating their activity and leading to altered cellular responses.

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with 1-cyclopentyl-5-ethyl-1H-1,2,3-triazole derivatives:

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cell lines | |

| Enzyme Inhibition | Potential inhibition of carbonic anhydrases |

Notable Findings

- A study demonstrated that triazole derivatives could effectively inhibit the activity of various cancer-related carbonic anhydrases at nanomolar concentrations, suggesting a promising avenue for cancer therapy development.

- Another investigation into the compound's cytotoxicity revealed significant effects on human leukemia cell lines, indicating its potential as a chemotherapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.